(1-丙基-1H-吡唑-4-基)硼酸

描述

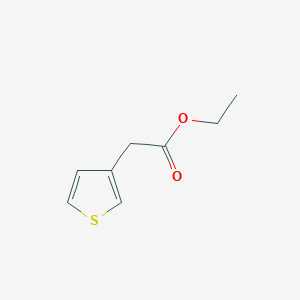

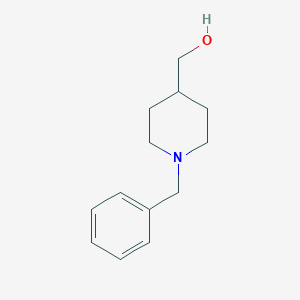

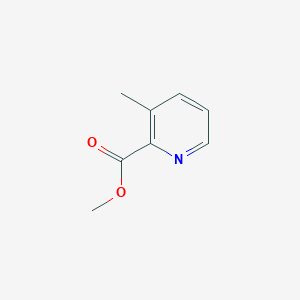

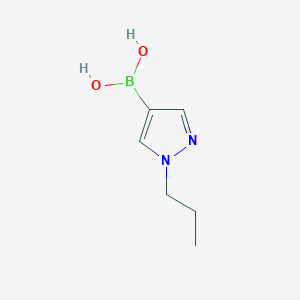

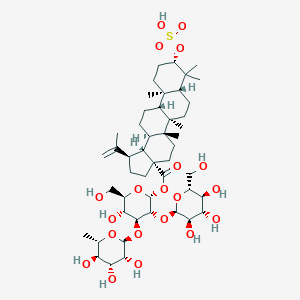

1-Propyl-1H-pyrazol-4-yl boronic acid is a derivative of boronic acid, which is characterized by a carbon–boron bond. Boronic acids like this derivative are known for their role as Lewis acids and their ability to form reversible covalent complexes with various Lewis base donors such as sugars and amino acids . These compounds are significant in organic chemistry, particularly in Suzuki coupling reactions, due to their ability to undergo transmetallation with transition metals .

Synthesis Analysis

The synthesis of pyrazole boronic acids can be achieved through various methods. For instance, an improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, which is structurally similar to the compound of interest, has been reported. This synthesis involves the isolation of a lithium hydroxy ate complex from 4-bromo-1-methyl-1H-pyrazole and triisopropyl borate, followed by a reaction with pinacol . Additionally, silylated or germylated pyrazoleboronic acids have been synthesized through lithiation/silylation or germylation and subsequent lithiation/boronation of 1-alkyl-1H-4-bromopyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazole boronic acids can be characterized using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of silylated or germylated pyrazoleboronic acids has been elucidated using these methods . The presence of substituents on the pyrazole ring can influence the molecular geometry and the overall stability of the compound.

Chemical Reactions Analysis

Pyrazole boronic acids participate in various chemical reactions, including Suzuki couplings, which are facilitated by the boronic acid functional group. The protodeboronation of boronic acids, including pyrazolyl boronic acids, has been studied, revealing that the rates of these reactions are pH-dependent and can vary significantly . Additionally, the formation of four-coordinate boron(III) complexes has been observed when pyrazolone derivatives react with arylboronic acids in basic media .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their ability to form complexes with other molecules. The pKa of a typical boronic acid is around 9, but when forming tetrahedral boronate complexes, the pKa can be closer to 7 . The stability of these compounds in various conditions, such as pH and temperature, is also an important aspect of their chemical behavior. For instance, the stability of a lithium hydroxy ate complex of a pyrazole boronic acid ester has been reported to be high, allowing for its direct use in Suzuki couplings without the need for added base .

科学研究应用

生物活性化合物的合成

(1-丙基-1H-吡唑-4-基)硼酸被用作合成各种生物活性化合物的中间体。例如,张玉娇(2013年)展示了从1H-吡唑出发制备Pinacol 1-甲基-1H-吡唑-5-硼酸酯的方法。这种合成在开发具有重要生物活性的化合物中起着关键作用(Zhang Yu-jua, 2013)。

结构表征和合成技术

杜尔卡等人(2015年)探讨了硅化或锗化吡唑硼酸衍生物的结构表征,包括1-烷基-1H-吡唑-4-基硼酸衍生物。他们利用核磁共振光谱和X射线晶体学研究了这些化合物,为相关硼酸的合成和结构提供了宝贵的见解(Durka et al., 2015)。

铂-铜偶联反应

彼得·R·穆伦斯(2009年)强调了一种改进的合成方法,用于1-甲基-1H-吡唑-4-硼酸丙二醇酯。这种化合物与(1-丙基-1H-吡唑-4-基)硼酸密切相关,在铂-铜偶联反应中发挥着重要作用,这是有机化学中形成碳-碳键的关键过程(Mullens, 2009)。

烟火着色剂

阿丽西亚·杜夫特等人(2020年)对基于锂的红色烟火着色剂进行了研究,其中包括双(吡唑基)硼酸锂,这与(1-丙基-1H-吡唑-4-基)硼酸有结构上的关联。这项研究对于开发环境友好型替代传统烟火材料至关重要(Dufter et al., 2020)。

有机室温磷光材料

张凯等人(2018年)的研究展示了芳基硼酸的应用,类似于(1-丙基-1H-吡唑-4-基)硼酸,用于制备有机室温磷光(RTP)和机械发光(ML)材料。这种应用对于推动材料科学尤其是光学材料领域的发展具有重要意义(Zhang et al., 2018)。

安全和危害

“(1-Propyl-1H-pyrazol-4-yl)boronic acid” is potentially harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

未来方向

While specific future directions for “(1-Propyl-1H-pyrazol-4-yl)boronic acid” are not available, it’s worth noting that pyrazole derivatives are of significant interest in the field of medicinal chemistry due to their diverse pharmacological properties . They are being studied for potential applications in various therapeutic areas .

属性

IUPAC Name |

(1-propylpyrazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BN2O2/c1-2-3-9-5-6(4-8-9)7(10)11/h4-5,10-11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPVRKKWSXLHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461529 | |

| Record name | (1-Propyl-1H-pyrazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Propyl-1H-pyrazol-4-yl)boronic acid | |

CAS RN |

847818-57-9 | |

| Record name | B-(1-Propyl-1H-pyrazol-4-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847818-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Propyl-1H-pyrazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(11bS)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B150776.png)

![(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B150779.png)